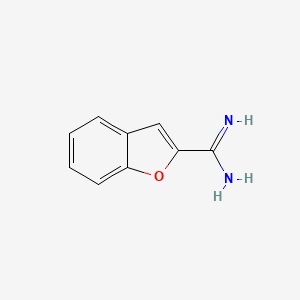

2-Benzofurancarboximidamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Benzofurancarboximidamide, also known as this compound, is a useful research compound. Its molecular formula is C9H8N2O and its molecular weight is 160.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

2-Benzofurancarboximidamide, a compound with significant potential in various scientific fields, has garnered attention for its applications in medicinal chemistry, pharmacology, and materials science. This article explores its applications through comprehensive data and documented case studies.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. For instance, research demonstrated that derivatives of this compound exhibited cytotoxicity against various cancer cell lines, including HepG2 (liver cancer) and MDA-MB-231 (breast cancer) cells. The mechanism of action appears to involve the induction of apoptosis through pathways that upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors .

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. In vitro studies indicated that this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. This broad-spectrum activity suggests potential applications in developing new antibiotics, particularly in an era of increasing antibiotic resistance .

Neuroprotective Effects

Research has indicated neuroprotective effects of this compound in models of neurodegenerative diseases such as Alzheimer's. The compound appears to inhibit neuroinflammation and oxidative stress, thereby protecting neuronal cells from damage. This property positions it as a candidate for further investigation in neuropharmacology .

Organic Electronics

In materials science, this compound has been explored for its use in organic electronic devices. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research is ongoing to optimize its performance in these applications by modifying its chemical structure to enhance charge transport properties .

Polymer Chemistry

The compound is being investigated as a monomer for synthesizing new polymers with enhanced thermal stability and mechanical properties. Preliminary studies suggest that incorporating this compound into polymer matrices can improve their performance in various industrial applications .

Case Study 1: Anticancer Research

A recent study focused on the synthesis of several derivatives of this compound and their evaluation against different cancer cell lines. The results indicated that specific modifications led to increased potency against HepG2 cells, with IC50 values significantly lower than those reported for existing chemotherapeutics. This study underscores the potential of this compound as a lead structure for developing novel anticancer agents.

Case Study 2: Antimicrobial Development

In another investigation, researchers evaluated the antimicrobial efficacy of this compound against a panel of bacterial strains. The findings revealed that certain derivatives exhibited minimum inhibitory concentrations comparable to established antibiotics, suggesting their potential as alternatives or adjuncts in treating bacterial infections.

Case Study 3: Neuroprotective Mechanisms

A collaborative study assessed the neuroprotective effects of this compound in an animal model of Alzheimer's disease. The treatment group showed reduced markers of inflammation and oxidative stress compared to controls, indicating that this compound may offer therapeutic benefits in neurodegenerative conditions.

Propriétés

IUPAC Name |

1-benzofuran-2-carboximidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c10-9(11)8-5-6-3-1-2-4-7(6)12-8/h1-5H,(H3,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDECXGQFPNZGGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(=N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60222903 |

Source

|

| Record name | 2-Benzofurancarboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60222903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72583-87-0 |

Source

|

| Record name | 2-Benzofurancarboximidamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072583870 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Benzofurancarboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60222903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.